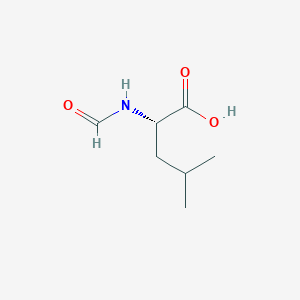

N-Formylleucine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-formamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHOAHFRNLZGN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878997 | |

| Record name | DL-Leucine, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6113-61-7, 5338-45-4 | |

| Record name | N-Formyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Leucine, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5THA63Y4FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Formyl-L-leucine: Structure, Function, and Methodologies

Abstract

N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by a formyl group attached to its alpha-amino group. While recognized for its crucial role as a synthetic intermediate in the pharmaceutical industry, particularly in the production of the anti-obesity drug Orlistat, its identity as an N-formylated amino acid positions it within the broader context of innate immunity and inflammation. N-formyl peptides, originating from bacteria and mitochondria, are potent signaling molecules that activate the innate immune system through a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This guide provides a comprehensive technical overview of the structure and function of N-Formyl-L-leucine, delving into its chemical properties, its established role in pharmaceutical synthesis, and its putative functions in immunology based on the well-characterized activities of related N-formyl peptides. Detailed experimental protocols for the synthesis of N-Formyl-L-leucine and for assays to characterize its biological activity are provided to empower researchers in their exploration of this multifaceted molecule.

Molecular Structure and Physicochemical Properties

N-Formyl-L-leucine, systematically named (2S)-2-formamido-4-methylpentanoic acid, is an amino acid derivative with the molecular formula C₇H₁₃NO₃.[1][2][3] Its structure features a chiral center at the alpha-carbon, inherited from its parent L-leucine, and a formyl group (-CHO) covalently bonded to the nitrogen atom of the amino group.[4][5] This N-terminal modification is central to its potential biological activity.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties of N-Formyl-L-leucine is presented in the table below for easy reference.

| Property | Value |

| IUPAC Name | (2S)-2-formamido-4-methylpentanoic acid[6][7] |

| CAS Number | 6113-61-7[1][2][3] |

| Molecular Formula | C₇H₁₃NO₃[1][2][3] |

| Molecular Weight | 159.18 g/mol [1][6] |

| Appearance | White to off-white crystalline powder[1][5] |

| Melting Point | 142-144 °C[1] |

| Boiling Point | 360.6 ± 25.0 °C at 760 mmHg[1] |

| SMILES | CC(C)CNC=O[6] |

| InChI Key | HFBHOAHFRNLZGN-LURJTMIESA-N[6] |

Biological Function: A Putative Role in Innate Immunity

While specific in-vivo studies on the immunological effects of N-Formyl-L-leucine are not extensively documented in publicly available literature, its structural similarity to well-characterized N-formyl peptides strongly suggests a role in the activation of the innate immune system. N-formyl peptides, such as the potent bacterial-derived chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP), are recognized as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[8] These molecules are detected by Formyl Peptide Receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[9][10]

The Formyl Peptide Receptor Family

In humans, the FPR family consists of three G protein-coupled receptors: FPR1, FPR2, and FPR3.[9]

-

FPR1: This is the high-affinity receptor for fMLP and is considered the primary receptor for pro-inflammatory actions of formyl peptides.[10] Activation of FPR1 on neutrophils triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial for host defense against bacterial infections.[8]

-

FPR2: Also known as FPRL1 or ALX, this receptor has a lower affinity for fMLP but binds to a wider range of ligands, including both pro-inflammatory and anti-inflammatory molecules.[11]

-

FPR3: This is the least characterized member of the family and its specific ligands and functions are still under investigation.[12]

Postulated Function of N-Formyl-L-leucine

Given that the N-formyl group is a critical determinant for the interaction with FPRs, it is highly probable that N-Formyl-L-leucine can act as an agonist for one or more of these receptors.[11] Its activity is likely to be less potent than tripeptides like fMLP, as the peptide chain length and composition influence binding affinity and receptor activation. The primary biological functions of N-Formyl-L-leucine are therefore hypothesized to include:

-

Chemoattraction: Recruitment of neutrophils and other leukocytes to sites of bacterial infection or tissue damage.

-

Phagocyte Activation: Stimulation of phagocytosis, degranulation, and the respiratory burst in neutrophils and macrophages.

-

Modulation of Inflammation: Contribution to the inflammatory response, which can be either pro-inflammatory or anti-inflammatory depending on the specific receptor engaged and the cellular context.

The signaling cascade initiated by FPR activation is a critical aspect of the innate immune response. The following diagram illustrates the generalized signaling pathway upon ligand binding to an FPR.

Caption: Generalized Formyl Peptide Receptor (FPR) Signaling Pathway.

Role in Pharmaceutical Synthesis: The Orlistat Connection

A well-established and commercially significant application of N-Formyl-L-leucine is its role as a key intermediate in the synthesis of Orlistat.[6] Orlistat is a potent inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats.[2] By inhibiting these enzymes, Orlistat reduces the absorption of dietary fats, making it an effective therapeutic agent for the management of obesity.[2]

In the synthesis of Orlistat, N-Formyl-L-leucine is formally condensed with the hydroxyl group of (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one to form the final active pharmaceutical ingredient.[2][13] This esterification reaction highlights the importance of N-Formyl-L-leucine as a building block in the pharmaceutical industry.

The following diagram illustrates the general workflow for the synthesis of Orlistat, emphasizing the step involving N-Formyl-L-leucine.

Caption: Simplified Workflow for Orlistat Synthesis.

Experimental Protocols

To facilitate further research into the properties and functions of N-Formyl-L-leucine, this section provides detailed, step-by-step methodologies for its synthesis and for key biological assays.

Synthesis of N-Formyl-L-leucine

This protocol describes a common method for the N-formylation of L-leucine using formic acid and acetic anhydride.

Materials:

-

L-leucine

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, suspend L-leucine (1.0 equivalent) in formic acid (approximately 4-5 mL per gram of L-leucine).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the cooled suspension, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water in a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent in vacuo to yield crude N-Formyl-L-leucine.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Chemotaxis Assay

This protocol outlines a method to assess the chemoattractant properties of N-Formyl-L-leucine using a Boyden chamber or a similar multi-well chemotaxis system.

Materials:

-

Human neutrophils (isolated from fresh human blood) or a suitable leukocyte cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)

-

N-Formyl-L-leucine

-

fMLP (as a positive control)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Chemotaxis chamber (e.g., 96-well format with a polycarbonate membrane, 3-5 µm pore size)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate and purify human neutrophils or culture and differentiate HL-60 cells. Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of N-Formyl-L-leucine and fMLP in chemotaxis buffer. Include a buffer-only negative control.

-

Assay Setup: Add the chemoattractant solutions to the lower wells of the chemotaxis chamber. Carefully place the membrane on top of the wells.

-

Cell Addition: Add the labeled cell suspension to the upper chamber of the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.

-

Quantification: After incubation, carefully remove the non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

-

Data Analysis: Plot the fluorescence intensity (proportional to the number of migrated cells) against the concentration of the chemoattractant.

Calcium Mobilization Assay

This protocol describes a method to measure the ability of N-Formyl-L-leucine to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.

Materials:

-

Human neutrophils or a cell line expressing the desired FPR

-

N-Formyl-L-leucine

-

fMLP (as a positive control)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities and an injection module

Procedure:

-

Cell Preparation: Plate the cells in the 96-well plate and allow them to adhere (if applicable).

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of N-Formyl-L-leucine and fMLP in assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Compound Injection and Reading: Use the instrument's injection module to add the compound solutions to the wells while simultaneously recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.

Conclusion

N-Formyl-L-leucine is a molecule of dual significance. In the realm of pharmaceutical manufacturing, it is a well-established and indispensable building block for the synthesis of the anti-obesity drug Orlistat. From a biological perspective, its structure as an N-formylated amino acid places it at the crossroads of innate immunity and inflammation. While direct and extensive research on its specific immunological functions is emerging, the established paradigm of N-formyl peptide signaling through Formyl Peptide Receptors provides a strong foundation for predicting its role as a chemoattractant and an activator of phagocytic leukocytes. The experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the nuanced biological activities of N-Formyl-L-leucine, thereby expanding our understanding of this intriguing molecule and its potential therapeutic applications.

References

- Vertex AI Search. (2026).

- PubChem. (n.d.). Orlistat. National Center for Biotechnology Information.

- United States Biological. (n.d.). N-Formyl-L-leucine CAS 6113-61-7.

- Frontiers in Immunology. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease.

- Benchchem. (2025). Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide.

- Wikipedia. (n.d.). Formyl peptide receptor 1.

- PubChem. (n.d.). N-Formylleucine. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). N-Formyl-L-leucine, tech. 90% 1 g.

- Benchchem. (2025).

- LookChem. (n.d.). Cas 5338-45-4,N-FORMYL-DL-LEUCINE.

- CymitQuimica. (n.d.). CAS 6113-61-7: N-Formyl-L-leucine.

- National Institutes of Health. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.

- Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay.

- Merck Index. (n.d.).

- Google Patents. (n.d.).

- PubMed. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2008).

- Frontiers Media S.A. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in Health and Disease.

- MedchemExpress.com. (n.d.). N-Formyl-L-leucine (N-Formyl-S-leucine)

Sources

- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of neutrophil activation by NAF, a novel monocyte-derived peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Response of human neutrophils to formyl-peptide modified at the terminal amino and carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 13. Orlistat [drugfuture.com]

An In-depth Technical Guide to N-Formyl-L-leucine: From Synthesis to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on N-Formyl-L-leucine. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this molecule, grounded in scientific principles and practical applications. This guide is structured to provide a deep dive into the core characteristics of N-Formyl-L-leucine, its synthesis, its significant role in cellular signaling through the N-formyl peptide receptors, and its applications in research and drug development. We will explore the causality behind experimental choices and present protocols that are designed to be self-validating, ensuring scientific integrity.

Part 1: Core Properties and Identification of N-Formyl-L-leucine

N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine. Its fundamental role in various biological and pharmaceutical contexts stems from its specific chemical structure.

Table 1: Physicochemical Properties of N-Formyl-L-leucine

| Property | Value | Source(s) |

| CAS Number | 6113-61-7 | [1][2][3][4] |

| Molecular Formula | C7H13NO3 | [1][2][5] |

| Molecular Weight | 159.18 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 142 °C | [7] |

| Purity | ≥98% | [1][7] |

| Storage Temperature | 4°C | [2] |

Part 2: Synthesis of N-Formyl-L-leucine

The synthesis of N-Formyl-L-leucine is a critical process for its application in research and as a pharmaceutical intermediate. A common and efficient method involves the direct formylation of L-leucine.

Experimental Protocol: Synthesis of N-Formyl-L-leucine

This protocol is based on the well-established method of formylating an amino acid using a mixture of formic acid and acetic anhydride. This mixture generates a potent formylating agent in situ.

Materials:

-

L-leucine

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend L-leucine (1.0 equivalent) in formic acid. Cool the mixture in an ice bath with continuous stirring.

-

Addition of Formylating Agent: Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the cooled suspension. The dropwise addition is crucial to maintain a low temperature and control the exothermic reaction.

-

Reaction Progression: After the complete addition of acetic anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess formic acid and acetic anhydride. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The crude product is obtained after the removal of the solvent in vacuo. For high purity, the crude N-Formyl-L-leucine can be recrystallized from a suitable solvent system, such as ethanol/water.[4]

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Part 3: Biological Significance and Mechanism of Action

N-formyl peptides, including N-Formyl-L-leucine, are recognized by a specific class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[3][8] These receptors are key players in the innate immune system.

The N-Formyl Peptide Receptor (FPR) Family

In humans, the FPR family consists of three main isoforms: FPR1, FPR2, and FPR3.[2][5] These receptors are primarily expressed on immune cells like neutrophils and monocytes.[7] They recognize N-formylated peptides, which are released by bacteria or from damaged mitochondria, acting as potent chemoattractants for phagocytic leukocytes.[3][8]

The binding of an N-formyl peptide to its receptor initiates a cascade of intracellular signaling events. This signaling is crucial for orchestrating an inflammatory response to infection or tissue damage.

FPR1 Signaling Pathway

The binding of a ligand like N-Formyl-L-leucine to FPR1 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This initiates a downstream signaling cascade with significant cellular consequences.

Caption: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.

Part 4: Applications in Research and Drug Development

N-Formyl-L-leucine holds significant value in both fundamental research and pharmaceutical development.

Role as a Pharmaceutical Intermediate

A primary application of N-Formyl-L-leucine is its use as a key intermediate in the synthesis of Orlistat.[1] Orlistat is a widely used medication for weight management that functions by inhibiting fat absorption in the body.[1] The high purity and specific stereochemistry of N-Formyl-L-leucine are critical for the efficient and stereoselective synthesis of Orlistat.

Research Applications

As a ligand for FPRs, N-Formyl-L-leucine is a valuable tool for studying the innate immune response, inflammation, and host defense mechanisms.[3][8] Its deuterated analog, N-Formyl-L-leucine-d3, is particularly important as an internal standard in quantitative mass spectrometry-based assays.[7]

Experimental Workflow: Quantitative Analysis of N-Formyl-L-leucine in Plasma

The accurate quantification of N-Formyl-L-leucine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following workflow outlines a robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Caption: Workflow for the quantitative analysis of N-Formyl-L-leucine.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Formyl-L-leucine | 160.1 | 114.1 |

| N-Formyl-L-leucine-d3 | 163.1 | 117.1 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

The use of a deuterated internal standard is a self-validating system, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[3] This allows for highly accurate and precise quantification.

Conclusion

N-Formyl-L-leucine is a molecule of significant interest, bridging the gap between basic research and pharmaceutical applications. Its role as a key intermediate in drug synthesis and as a modulator of the innate immune system underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, biological activity, and analytical methodologies. As research continues to unravel the complexities of the N-formyl peptide receptor system, the utility of N-Formyl-L-leucine as a research tool and a building block for novel therapeutics is set to expand.

References

- Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519.

-

N-Formyl-L-leucine. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2020). Frontiers in Immunology. Retrieved January 4, 2024, from [Link]

-

The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (2022). Frontiers in Aging Neuroscience. Retrieved January 4, 2024, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Decoding the Enigma of N-Formylleucine: A Technical Guide to its Potential In Vivo Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylleucine, a simple N-formylated derivative of the essential amino acid L-leucine, occupies an intriguing but underexplored niche in the landscape of bioactive molecules. While the broader class of N-formyl peptides, particularly N-formylmethionyl-leucyl-phenylalanine (fMLP), are well-established as potent chemoattractants and activators of the innate immune system, the specific biological functions of N-Formylleucine remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of N-Formylleucine's potential in vivo roles, drawing inferences from its structural relationship to both potent immunomodulators and key metabolic regulators. We delve into its weak interaction with formyl peptide receptors (FPRs) and the downstream signaling cascades that may be elicited. Furthermore, we explore the speculative yet compelling hypothesis of its involvement in the mTOR signaling pathway, a central controller of cell growth and metabolism. This guide provides a comprehensive framework for future investigation, complete with detailed experimental protocols and conceptual diagrams to empower researchers to unravel the physiological and pathophysiological significance of this enigmatic molecule.

Introduction: The Formyl Peptide Receptor Family - Sentinels of Innate Immunity

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect molecular signatures of invading pathogens and cellular damage.[1] Among these, the N-formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, plays a pivotal role.[2] These G protein-coupled receptors (GPCRs) recognize N-formylated peptides, which are common molecular patterns of bacterial and mitochondrial proteins.[1][3] The prototypical ligand for FPR1 is N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for phagocytic leukocytes such as neutrophils and macrophages.[4][5]

Activation of FPRs initiates a cascade of intracellular signaling events crucial for host defense and inflammation.[6] These pathways, primarily mediated by Gαi proteins, lead to a variety of cellular responses including chemotaxis, degranulation, superoxide production, and the release of inflammatory mediators.[2] Given their central role in inflammation, FPRs are implicated in a wide range of physiological and pathological processes, from bacterial infection and wound healing to chronic inflammatory diseases, neurodegenerative disorders, and cancer.[1][7]

N-Formylleucine as a Putative Ligand for Formyl Peptide Receptors

While multi-amino acid N-formyl peptides are potent FPR agonists, the activity of single N-formylated amino acids is less understood. Early work by Schiffmann et al. (1975) provided the first and, to date, most direct evidence of N-Formylleucine's biological activity. In a classic in vitro chemotaxis assay using rabbit neutrophils, N-Formylleucine demonstrated "slight activity at 10⁻³ M (about three times that of background)".[8] This finding suggests that N-Formylleucine may act as a very weak agonist at one or more of the formyl peptide receptors.

The significantly lower potency of N-Formylleucine compared to peptides like fMLP, which are active at nanomolar concentrations, highlights the importance of the peptide backbone and specific amino acid residues in high-affinity receptor binding and activation.[1] It is plausible that the single leucine residue provides some level of interaction with the hydrophobic pockets of the FPR binding site, but lacks the multiple points of contact necessary for potent agonism. To date, specific binding affinity data (Kd values) for N-Formylleucine at FPR1, FPR2, or FPR3 have not been published, representing a critical knowledge gap.

Downstream Signaling Cascades: A Potential for Weak Activation

Assuming N-Formylleucine can weakly activate FPRs, it would be expected to trigger the canonical downstream signaling pathways, albeit with significantly reduced efficacy compared to strong agonists. The primary signaling cascade initiated by FPR activation is mediated by the Gαi subunit of the heterotrimeric G protein, leading to the dissociation of the Gβγ subunits.

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunits can activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular activation processes.

-

MAPK and PI3K/Akt Pathway Activation: FPR activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for regulating cell migration, proliferation, and survival.[9]

The following diagram illustrates the general signaling pathway initiated by FPR activation, which may be weakly triggered by N-Formylleucine.

A Hypothetical Role in mTOR Signaling

Beyond its potential as a weak immunomodulator, the structural similarity of N-Formylleucine to L-leucine suggests a plausible, yet entirely speculative, role in the regulation of the mechanistic target of rapamycin (mTOR) signaling pathway. L-leucine is a well-established potent activator of mTOR complex 1 (mTORC1), a master regulator of cell growth, protein synthesis, and metabolism.[10]

The activation of mTORC1 by L-leucine is a complex process involving its sensing by the leucyl-tRNA synthetase (LRS) and subsequent signaling through the Rag GTPases.[11] It is conceivable that N-Formylleucine could interact with components of this pathway in several ways:

-

Competitive Antagonism: The formyl group on the alpha-amino group of leucine might hinder its recognition by LRS or other components of the mTORC1 activation machinery. In this scenario, N-Formylleucine could act as a competitive antagonist of L-leucine, potentially inhibiting mTORC1 signaling.

-

Weak Agonism: Alternatively, N-Formylleucine might be recognized, albeit with lower affinity than L-leucine, by the leucine-sensing machinery, leading to a weak activation of mTORC1.

-

Altered Metabolism: The formylation may alter the metabolic fate of the leucine carbon skeleton, potentially impacting downstream signaling pathways that are sensitive to metabolic intermediates.

It is crucial to emphasize that there is currently no direct experimental evidence to support any of these hypotheses. The potential interaction of N-Formylleucine with the mTOR pathway represents a fertile ground for future research.

The following diagram illustrates the canonical L-leucine-mediated activation of mTORC1 and the hypothetical points of interaction for N-Formylleucine.

Experimental Workflows for Investigating the Biological Roles of N-Formylleucine

To elucidate the potential in vivo roles of N-Formylleucine, a systematic approach employing a combination of in vitro and in vivo experimental models is required. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Characterization of N-Formylleucine's Interaction with FPRs

This assay directly assesses the ability of N-Formylleucine to induce directed migration of immune cells, such as neutrophils or monocytes.

-

Objective: To determine if N-Formylleucine can act as a chemoattractant for immune cells.

-

Principle: A gradient of the test compound is established in a multi-well chamber separated by a microporous membrane. The number of cells that migrate from the upper to the lower chamber in response to the compound is quantified.

-

Protocol:

-

Cell Preparation: Isolate primary human neutrophils from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Chemotaxis Chamber Setup: Use a 96-well chemotaxis chamber (e.g., from Neuro Probe).

-

Loading of Chemoattractants: In the lower wells of the chamber, add serial dilutions of N-Formylleucine (e.g., from 10⁻³ M to 10⁻⁹ M). Include a positive control (e.g., 10⁻⁸ M fMLP) and a negative control (assay buffer alone).

-

Cell Loading: Place the microporous membrane (typically 3-5 µm pore size for neutrophils) over the lower wells. Carefully pipette 25-50 µL of the cell suspension onto the top of the membrane for each well.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Cell Staining and Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane or the cells that have fallen into the lower wells with a fluorescent dye (e.g., Calcein-AM). Quantify the fluorescence using a plate reader.

-

Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of N-Formylleucine.

-

This assay measures the ability of N-Formylleucine to induce an increase in intracellular calcium, a key second messenger in GPCR signaling.

-

Objective: To determine if N-Formylleucine can trigger calcium flux in FPR-expressing cells.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured over time.

-

Protocol:

-

Cell Preparation: Use a cell line stably expressing a human FPR subtype (e.g., HEK293-FPR1) or primary neutrophils.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Assay: Place the cell suspension in a fluorometer cuvette or a 96-well plate.

-

Stimulation and Measurement: Establish a baseline fluorescence reading. Inject N-Formylleucine at various concentrations and record the change in fluorescence intensity over time. Include a positive control (e.g., fMLP) and a negative control (buffer).

-

Data Analysis: Calculate the peak fluorescence response for each concentration of N-Formylleucine and plot a dose-response curve to determine the EC₅₀.

-

Investigating the Hypothetical Role of N-Formylleucine in mTOR Signaling

This method assesses the phosphorylation status of key downstream effectors of mTORC1, providing a readout of its activity.

-

Objective: To determine if N-Formylleucine can modulate mTORC1 activity.

-

Principle: Cells are treated with N-Formylleucine, and cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of mTORC1 substrates.

-

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes or HEK293 cells). Starve the cells of amino acids and serum for a defined period. Treat the cells with N-Formylleucine at various concentrations and for different durations. Include positive controls (e.g., L-leucine) and negative controls (starvation medium).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated S6K1 (Thr389) and phosphorylated 4E-BP1 (Thr37/46). Also, probe for total S6K1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Studies: A Framework for Future Investigations

As there are no published in vivo studies on N-Formylleucine, the following are proposed experimental approaches based on its potential biological activities. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

This model can be used to assess the in vivo chemoattractant and pro-inflammatory potential of N-Formylleucine.

-

Objective: To determine if N-Formylleucine can induce leukocyte recruitment in vivo.

-

Protocol:

-

Animal Model: Use C57BL/6 mice.

-

Administration: Inject N-Formylleucine (e.g., at a range of doses determined from in vitro studies) intraperitoneally. Include a positive control (e.g., fMLP or zymosan) and a negative control (sterile saline).

-

Peritoneal Lavage: At various time points (e.g., 4 and 24 hours) after injection, euthanize the mice and perform a peritoneal lavage with sterile PBS.

-

Cell Counting and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid. Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) using Wright-Giemsa staining.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the lavage fluid using ELISA or a multiplex assay.

-

This model can be used to investigate the potential effects of N-Formylleucine on mTOR signaling and protein synthesis in vivo.

-

Objective: To determine if N-Formylleucine can modulate mTORC1 activity and muscle protein synthesis in vivo.

-

Protocol:

-

Animal Model: Use Sprague-Dawley rats.

-

Dietary Manipulation: Feed the rats a leucine-deficient diet for a period to downregulate basal mTORC1 activity.

-

Supplementation: Administer N-Formylleucine orally or via intraperitoneal injection. Include a positive control group receiving L-leucine and a negative control group receiving a vehicle.

-

Tissue Collection: At a defined time after supplementation, collect skeletal muscle (e.g., gastrocnemius or tibialis anterior) and liver tissues.

-

Analysis: Prepare tissue lysates and perform Western blot analysis for phosphorylated and total S6K1 and 4E-BP1, as described in section 4.2.1. Additionally, measure the rate of muscle protein synthesis using the SUnSET method (puromycin incorporation).

-

The following diagram provides a high-level overview of the experimental workflow for investigating N-Formylleucine's biological roles.

Data Summary and Interpretation

The following table summarizes the key known and hypothesized activities of N-Formylleucine, providing a framework for interpreting experimental results.

| Biological Activity | Parameter | Known/Hypothesized Value | Reference/Rationale |

| FPR Agonism | Chemotactic Activity | Slight activity at 10⁻³ M | |

| Binding Affinity (Kd) | Unknown; likely in the high micromolar to millimolar range | Inferred from low potency in chemotaxis assays | |

| Calcium Mobilization (EC₅₀) | Unknown; expected to be high micromolar to millimolar | Correlates with chemotactic potency | |

| mTORC1 Modulation | S6K1/4E-BP1 Phosphorylation | Unknown; hypothesized to be either inhibitory or weakly activating | Structural similarity to L-leucine |

| In Vivo Effects | Leukocyte Recruitment | Unknown; hypothesized to be weak | Based on in vitro chemotaxis data |

| Anti-inflammatory/Pro-inflammatory | Unknown | Dependent on context and specific FPR engagement | |

| Effects on Muscle Protein Synthesis | Unknown | Hypothetical link to mTOR pathway |

Conclusion and Future Directions

N-Formylleucine stands at the intersection of innate immunity and metabolism, yet its specific biological roles remain largely undefined. The available evidence, though sparse, points to a potential role as a weak chemoattractant, likely through interaction with formyl peptide receptors. Its structural similarity to L-leucine opens up the tantalizing possibility of its involvement in the mTOR signaling pathway, a central hub for cellular growth and metabolism.

The lack of comprehensive studies on N-Formylleucine presents a significant opportunity for researchers in immunology, cell biology, and drug discovery. The experimental workflows detailed in this guide provide a roadmap for systematically characterizing its biological activities. Key future directions should include:

-

Quantitative Binding Studies: Determining the binding affinities of N-Formylleucine for FPR1, FPR2, and FPR3 is essential to confirm its status as a direct ligand and to understand its receptor selectivity.

-

In-depth mTOR Signaling Analysis: Rigorous investigation is needed to determine if N-Formylleucine can modulate mTORC1 signaling, and if so, whether it acts as an agonist or antagonist.

-

In Vivo Pharmacokinetics and Efficacy: Should in vitro studies yield promising results, pharmacokinetic studies and testing in relevant in vivo models of inflammation or metabolic dysfunction will be crucial to ascertain its therapeutic potential.

Unraveling the biological functions of N-Formylleucine will not only shed light on the structure-activity relationships of FPR ligands and mTOR modulators but may also uncover novel therapeutic avenues for a range of diseases.

References

-

Bufe, B., et al. (2015). The formyl peptide receptor-like 1 (FPRL1/FPR2) is a receptor for the immune-modulatory lipid mediator resolvin D1. The FASEB Journal, 29(7), 2844-2856. [Link]

-

Cussell, G., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Neural Regeneration Research, 15(1), 34-42. [Link]

-

Dahlgren, C., et al. (2016). Formyl peptide receptors are not only for bacteria. Frontiers in Immunology, 7, 491. [Link]

-

Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. [Link]

-

He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]

-

Le, Y., et al. (2002). Formyl-peptide receptors revisited. Trends in Immunology, 23(11), 541-548. [Link]

-

Migeotte, I., et al. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519. [Link]

-

Panaro, M. A., et al. (2006). Biological role of the N-formyl peptide receptors. Immunopharmacology and Immunotoxicology, 28(1), 103-127. [Link]

-

Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161. [Link]

-

Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. [Link]

-

Han, J. M., et al. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. Cell, 149(2), 410-424. [Link]

-

Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48. [Link]

-

Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

-

Cui, Y., et al. (2020). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules, 25(21), 5138. [Link]

-

PubChem. N-Formylleucine. [Link]

-

Wikipedia. Formyl peptide receptor. [Link]

-

Zhu, J., et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Cellular Neuroscience, 15, 753832. [Link]

-

Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. The Journal of experimental medicine, 143(5), 1154-1169. [Link]

-

Sino Biological. PI3K-Akt Signaling Pathway. [Link]

Sources

- 1. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural basis of ligand binding modes at the human formyl peptide receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

- 10. FPR3 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

Introduction to N-formyl peptide receptors (FPRs)

An In-Depth Technical Guide to N-formyl Peptide Receptors (FPRs)

Abstract

The N-formyl peptide receptors (FPRs) are a unique subfamily of G protein-coupled receptors (GPCRs) that serve as critical sentinels of the innate immune system.[1][2] Initially characterized by their ability to recognize N-formylated peptides derived from bacteria and damaged mitochondria, their role has expanded dramatically, revealing a complex network of interactions with a diverse array of ligands that govern both the initiation and resolution of inflammation.[2][3][4] This guide provides a comprehensive overview of the molecular biology, pharmacology, and cellular function of the human FPR family (FPR1, FPR2, and FPR3). We will delve into their intricate signaling pathways, explore their multifaceted roles in health and disease, and present detailed methodologies for their study, offering field-proven insights for researchers and drug development professionals.

The FPR Family: Structure and Expression

The human FPR family consists of three members—FPR1, FPR2, and FPR3—encoded by separate genes clustered on chromosome 19.[1][5] As members of the Class A GPCR superfamily, they share a canonical seven-transmembrane helical structure with an extracellular N-terminus and an intracellular C-terminus.[2][6] While they share significant sequence homology, particularly between FPR2 and FPR3, they exhibit distinct ligand-binding profiles and expression patterns that dictate their specific biological functions.[1]

-

FPR1: This was the first isoform identified and serves as the high-affinity receptor for the classic chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1][7] It is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, where it plays a primary role in mediating chemotactic responses to bacterial infections and tissue injury.[1][8][9]

-

FPR2 (also known as ALX): FPR2 is arguably the most versatile member of the family, characterized by its remarkable ligand promiscuity.[7] It binds not only formylated peptides but also a wide range of structurally diverse molecules, including pro-resolving lipid mediators like Lipoxin A4 (LXA4) and Resolvin D1, as well as pro-inflammatory peptides like Serum Amyloid A (SAA).[6][10][11] This dual nature places FPR2 at a critical nexus, capable of propagating both pro-inflammatory and anti-inflammatory, pro-resolving signals.[1][11] Its expression extends beyond myeloid cells to include epithelial cells, endothelial cells, and neurons.[1][11]

-

FPR3: This is the least characterized member of the family.[1] Unlike FPR1 and FPR2, it does not bind fMLF and appears to have a higher basal level of phosphorylation, leading to constitutive internalization.[1][8] It is primarily expressed on monocytes and macrophages, and its ligands include the F2L peptide.[1] Its precise physiological role remains an active area of investigation, with some evidence suggesting it may act as a "decoy" receptor.[8]

Ligand Diversity: A Tale of Promiscuity and Specificity

A defining feature of the FPR family is its ability to recognize an exceptionally broad spectrum of ligands, classifying them as pattern recognition receptors (PRRs).[1][4][7] This diversity allows them to respond to a wide range of danger signals, from pathogen-associated molecular patterns (PAMPs) to damage-associated molecular patterns (DAMPs).[11]

| Ligand Class | Examples | Primary Receptor Target(s) | Typical Response | Reference |

| Bacterial N-formyl Peptides | fMLF, fMLFK | FPR1, FPR2 | Pro-inflammatory, Chemotaxis | [3][12] |

| Mitochondrial N-formyl Peptides | fMIT | FPR1, FPR2 | Pro-inflammatory, DAMP signaling | [13] |

| Endogenous Pro-Resolving Lipids | Lipoxin A4 (LXA4), Resolvin D1 | FPR2 | Anti-inflammatory, Resolution of inflammation | [6][11] |

| Endogenous Peptides | Annexin A1 (Ac2-26), Serum Amyloid A (SAA), Cathepsin G, uPAR fragments | FPR1, FPR2, FPR3 | Context-dependent (Pro- or Anti-inflammatory) | [1][3][6][14] |

| Synthetic Peptides | WKYMVm | FPR1, FPR2, FPR3 | Potent Pro-inflammatory | [12] |

| Synthetic Antagonists | Cyclosporin H, Boc-MLF | FPR1 | Inhibition of pro-inflammatory signaling | [7][12][15] |

Intracellular Signaling: From G Proteins to β-Arrestins

FPR activation initiates a complex cascade of intracellular events that dictate the cellular response. These pathways can be broadly categorized into G protein-dependent and G protein-independent mechanisms.

G Protein-Dependent Signaling

Upon agonist binding, FPRs undergo a conformational change that facilitates their coupling to heterotrimeric Gi proteins.[2][7][8] This coupling is a critical step, as demonstrated by the abrogation of cellular responses following treatment with pertussis toxin, a specific inhibitor of Gi proteins.[2][7] The dissociation of the G protein into its Gαi and Gβγ subunits triggers multiple downstream effector pathways.[9]

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid and transient release of intracellular calcium (Ca2+).[5][16] DAG, in concert with Ca2+, activates Protein Kinase C (PKC).

-

MAPK Pathways: FPR activation leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[6][10] These pathways are crucial for regulating gene transcription, cell proliferation, and cytokine production.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another key downstream effector, playing a central role in cell survival, migration, and metabolism.[9][10]

G Protein-Independent Signaling and Receptor Regulation

Beyond canonical G protein coupling, FPR signaling is tightly regulated by other mechanisms, most notably involving β-arrestins.[17][18] Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor.[18][19]

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, effectively desensitizing the receptor.[17] It also acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin), thereby promoting its internalization into endosomes.[17] Interestingly, while β-arrestins are crucial for the internalization of FPR2 (FPRL1), FPR1 can be internalized efficiently even in their absence.[17][18][19]

-

β-Arrestin as a Signal Transducer: Far from being a simple "off switch," β-arrestins can function as signal transducers themselves by scaffolding signaling molecules like components of the ERK cascade.[17][18] This G protein-independent signaling platform can lead to distinct cellular outcomes compared to G protein-mediated signals, providing a basis for biased agonism, where a ligand can preferentially activate one pathway over another.[1]

Methodologies for Studying FPR Function

Robust and reproducible assays are essential for characterizing FPR pharmacology and signaling. Here, we detail a standard protocol for measuring a key downstream event: intracellular calcium mobilization.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic calcium concentration following receptor activation, a hallmark of Gi-coupled receptor signaling via the PLC pathway.[16]

Principle: Cells expressing the FPR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Upon binding to free calcium, the dye's fluorescence properties change. This change, detected by a fluorometric plate reader or microscope, is proportional to the intracellular calcium concentration.

Materials:

-

Cell line expressing the target FPR (e.g., U937 myeloid cells, or transfected HEK293 or RBL cells).[20][21]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Thermo Fisher).

-

Pluronic F-127 (for aiding dye solubilization).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

FPR agonists and antagonists.

-

96-well black, clear-bottom microplate.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Step-by-Step Methodology:

-

Cell Plating:

-

The day before the experiment, seed the cells into the 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Scientist's Insight: A confluent monolayer ensures a robust and uniform signal. Over- or under-confluent cells can lead to high variability.

-

-

Dye Loading:

-

Prepare a loading buffer consisting of HBSS, the calcium dye (e.g., 2 µM Fluo-4 AM), and Pluronic F-127 (e.g., 0.02%). Probenecid (e.g., 2.5 mM) can be added to both the loading and assay buffers.

-

Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Scientist's Insight: The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active, fluorescent form of the dye inside the cell. Incubation in the dark is critical as these dyes are photosensitive.

-

-

Cell Washing:

-

Gently aspirate the loading buffer.

-

Wash the cells twice with 100 µL of assay buffer (HBSS with probenecid) to remove any extracellular dye.

-

After the final wash, add 100 µL of assay buffer to each well.

-

Scientist's Insight: Thorough washing is crucial to minimize background fluorescence, which can significantly reduce the signal-to-noise ratio.

-

-

Compound Preparation and Measurement:

-

Prepare serial dilutions of your agonist and antagonist compounds in assay buffer at 2X the final desired concentration.

-

Place the cell plate into the fluorometric plate reader and allow it to equilibrate to 37°C.

-

Program the instrument to measure baseline fluorescence for 10-20 seconds, then add 100 µL of the 2X compound solution, and continue recording the fluorescence signal for at least 60-120 seconds.

-

Scientist's Insight: The automated addition of compounds inside the reader is essential for capturing the rapid kinetics of the calcium flux, which typically peaks within seconds of stimulation.

-

-

Data Analysis:

-

The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

-

For antagonists, cells are pre-incubated with the antagonist for a set period before the addition of a fixed concentration of agonist (typically the EC80), and the inhibition is measured.

-

Therapeutic Targeting and Future Directions

The central role of FPRs in inflammation makes them highly attractive therapeutic targets.[1][22] However, their promiscuity and the dual pro- and anti-inflammatory roles, particularly of FPR2, present significant challenges for drug development.[2][23]

-

Biased Agonism: A promising strategy is the development of biased agonists—ligands that selectively engage specific downstream signaling pathways.[1] For FPR2, a biased agonist could potentially activate the anti-inflammatory, pro-resolving pathways (e.g., those mediated by Annexin A1 or Lipoxin A4) while avoiding the pro-inflammatory G protein-mediated pathways.[1]

-

Disease Relevance: FPRs are implicated in a wide range of pathologies, including chronic inflammatory diseases, neurodegenerative disorders like Alzheimer's disease (where FPR2 acts as a receptor for β-amyloid), and cancer.[1][2][6] Modulating FPR activity holds potential for treating these conditions. For instance, FPR2 agonists are being explored as "resolution pharmacology" agents to actively promote the resolution of chronic inflammation.[11]

The continued exploration of FPR structure, the development of more selective pharmacological tools, and a deeper understanding of their signaling bias will be crucial for successfully translating our knowledge of these multifaceted receptors into novel therapeutics.

References

-

Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

-

Prossnitz, E. R., et al. (1999). Multiple Activation Steps of the N-Formyl Peptide Receptor. Biochemistry, 38(8), 2246–2255. [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]

-

Wikipedia. Formyl peptide receptor. [Link]

-

Napolitano, F., & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers. [Link]

-

Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1379101. [Link]

-

Gaudreau, R., et al. (2004). The role of beta-arrestins in the formyl peptide receptor-like 1 internalization and signaling. Journal of Biological Chemistry, 279(3), 1535-1543. [Link]

-

Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. PLOS ONE, 11(1), e0146166. [Link]

-

Schrimsher, J. L., et al. (1994). Domains of the human neutrophil N-formyl peptide receptor involved in G protein coupling. Mapping with receptor-derived peptides. Journal of Biological Chemistry, 269(40), 25036-25043. [Link]

-

Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. PLoS ONE, 11(1). [Link]

-

Wang, S., et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology, 12, 737839. [Link]

-

Dufton, N., Hannon, R., & Perretti, M. (2010). Regulation of inflammation by members of the formyl-peptide receptor family. Trends in Pharmacological Sciences, 31(9), 425-431. [Link]

-

Senchenkova, E. Y., et al. (2019). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 20(10), 2548. [Link]

-

Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. PLoS ONE, 11(1). [Link]

-

Wagener, B. M., Marjon, N. A., & Prossnitz, E. R. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction. Semantic Scholar. [Link]

-

Prossnitz, E. R. (1996). The N-formyl peptide receptor: A model for the study of chemoattractant receptor structure and function. Pharmacology & Therapeutics. [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]

-

Cussell, G., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Neural Regeneration Research, 15(1), 27-33. [Link]

-

Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 187(8), 1686-1696. [Link]

-

Wang, S., et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology, 12. [Link]

-

Piktel, E., et al. (2021). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. Molecules, 26(15), 4446. [Link]

-

Ye, R. D., et al. (2009). Schematic diagram of Nformyl peptide receptor and synthetic... ResearchGate. [Link]

-

Zhang, J., & Wang, J. M. (2017). New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of Leukocyte Biology, 102(3), 643-652. [Link]

-

Pharmaceutical Technology. (2024). N-Formyl Peptide Receptor 2 drugs in development, 2024. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service. [Link]

-

D'Acquisto, F., & Perretti, M. (2020). Formyl peptide receptor type 2 agonists to kick-start resolution pharmacology. British Journal of Pharmacology, 178(5), 1039-1049. [Link]

-

Weatherford, W. J., et al. (2012). Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. Molecular Pharmacology, 82(5), 846-857. [Link]

-

de Almeida, G. C. S., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 26(14), 12891. [Link]

-

Taylor & Francis. Formyl peptide receptors – Knowledge and References. [Link]

Sources

- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 7. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. The role of beta-arrestins in the formyl peptide receptor-like 1 internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction | PLOS One [journals.plos.org]

- 19. Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-Formyl Peptide Receptor 2 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

The Solubility Profile of N-Formyl-L-leucine: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Significance of N-Formyl-L-leucine Solubility

N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine, is a molecule of significant interest in the realms of pharmaceutical development and biochemical research. Its primary role as a key intermediate in the synthesis of Orlistat, a widely used medication for weight management, underscores the critical importance of understanding its physicochemical properties.[1] Beyond this well-established application, its structural similarity to N-formyl peptides, which are known to play a role in the innate immune system, suggests a broader potential for this compound in immunological and inflammation research.[2] For researchers and drug development professionals, a thorough understanding of the solubility of N-Formyl-L-leucine in various solvents is paramount for efficient process development, formulation design, and in vitro assay development.

This in-depth technical guide provides a comprehensive overview of the solubility of N-Formyl-L-leucine in dimethyl sulfoxide (DMSO) and other common laboratory solvents. We will delve into the quantitative solubility data, explore the underlying chemical principles that govern its solubility, and provide a detailed, field-proven protocol for experimentally determining its solubility. This guide is designed to equip researchers with the necessary knowledge and practical insights to effectively work with this important molecule.

Chemical and Physical Properties of N-Formyl-L-leucine

A foundational understanding of the chemical and physical characteristics of N-Formyl-L-leucine is essential to interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1][3] |

| Molecular Weight | 159.18 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 6113-61-7 | [1][3] |

| Melting Point | 142-144 °C | [4] |

| Boiling Point | 360.6 ± 25.0 °C at 760 mmHg | [1] |

| pKa₁ (α-carboxyl group) | ~2.36 (estimated from L-leucine) | [2] |

| pKa₂ (α-ammonium ion) | ~9.60 (estimated from L-leucine) | [2] |

The presence of both a carboxylic acid group and a formylated amine group gives N-Formyl-L-leucine amphoteric properties and the capacity for hydrogen bonding, which are key determinants of its solubility in different solvent systems. The isobutyl side chain of the leucine residue introduces a degree of hydrophobicity to the molecule.

Quantitative Solubility Data

The solubility of N-Formyl-L-leucine has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility (mg/mL) | Molarity (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 0.628 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended. |

| Water | 29.45 | 0.185 | Temperature not specified. Also reported to be soluble in hot water.[1][4] |

| Ethanol | ~30 | ~0.188 | Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[1] |

| Methanol | Soluble | - | Quantitative data is not readily available, but it is reported to be soluble. |

| Acetone | Not explicitly found | - | Due to its moderate polarity, limited solubility is expected. |

Factors Influencing the Solubility of N-Formyl-L-leucine: A Mechanistic Perspective

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For N-Formyl-L-leucine, the following factors are of primary importance:

Polarity and Hydrogen Bonding: The principle of "like dissolves like" is fundamental to understanding solubility. N-Formyl-L-leucine possesses both polar and non-polar regions. The formamide and carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors.

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the polar functional groups of N-Formyl-L-leucine, facilitating its dissolution. The solubility in water is moderate, likely due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the hydrophobic isobutyl side chain.

-

In Polar Aprotic Solvents (e.g., DMSO): DMSO is a strong hydrogen bond acceptor and a polar aprotic solvent. Its ability to disrupt the intermolecular hydrogen bonds within the N-Formyl-L-leucine crystal lattice and solvate the polar functional groups leads to the observed high solubility.

-

In Non-Polar Solvents: Due to the presence of the polar formamide and carboxylic acid groups, N-Formyl-L-leucine is expected to have very low solubility in non-polar solvents such as hexane or toluene.

Acid-Base Properties and pH-Dependent Solubility: As an amino acid derivative, N-Formyl-L-leucine's solubility in aqueous solutions is highly dependent on the pH of the medium.

-

At Low pH (pH < pKa₁): The carboxylic acid group will be protonated (-COOH), and the molecule will carry a neutral charge.

-